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molecular formula C14H12N2O B1269585 5-(1,3-Benzoxazol-2-yl)-2-methylaniline CAS No. 292644-38-3

5-(1,3-Benzoxazol-2-yl)-2-methylaniline

Cat. No. B1269585
M. Wt: 224.26 g/mol
InChI Key: KXXDLQRHCXWKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138425B2

Procedure details

Prepared by the method of Example 1a), from 2-aminophenol (720 mg, 7.0 mmol) and 3-amino-4-methylbenzoic acid (1.00 g, 7.0 mmol) the subtitle compound was obtained, 942 mg (57%). 1H NMR (DMSO) δ 7.67(m, 2H), 7.42(s, 1H), 7.31(m, 2H), 7.24(d, 1H), 7.07(d, 1H), 2.43(s, 3H). MS 225 m/z (M+H)+.
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[NH2:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[CH3:19])[C:13](O)=O>>[NH2:9][C:10]1[CH:11]=[C:12]([C:13]2[O:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)[CH:16]=[CH:17][C:18]=1[CH3:19]

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1C)C=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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